3-Hydroxy-5-cholestenoic acid

説明

Synthesis Analysis

3-Hydroxy-5-cholestenoic acid is synthesized through the oxidation of cholesterol. Key enzymes involved in its synthesis include sterol 27-hydroxylase and liver X receptors (LXRs). It is a product of complex metabolic pathways involving cholesterol and its derivatives (Theofilopoulos et al., 2014).

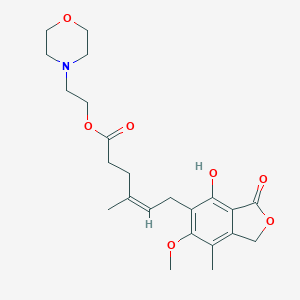

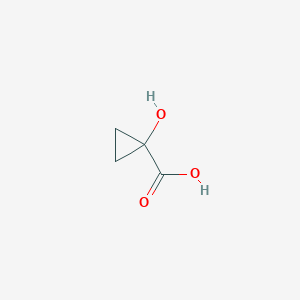

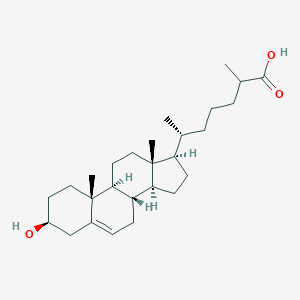

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-5-cholestenoic acid is characterized by the presence of a hydroxy group at the 3rd carbon and a cholestenoic acid backbone. This structure is crucial for its biological activity and interaction with cellular receptors (Björkhem et al., 1994).

Chemical Reactions and Properties

3-Hydroxy-5-cholestenoic acid is involved in several chemical reactions, primarily relating to bile acid synthesis and cholesterol metabolism. It acts as a ligand for liver X receptors, influencing various physiological processes, including motor neuron survival (Theofilopoulos et al., 2014).

科学的研究の応用

Neurological Disease Research : 3-Hydroxy-5-cholestenoic acid plays a crucial role in regulating motor neuron survival in neurological diseases such as cerebrotendinous xanthomatosis (CTX) and spastic paraplegia 5 (SPG5) (Holmes, 2014). Another study supports this, showing that cholestenoic acids can promote motor neuron survival and help prevent neuron cell loss in neurological diseases like SPG5 and CTX (Theofilopoulos et al., 2014).

Diagnostic Biomarker : Identifying 3-Hydroxy-5-cholestenoic acid in serum is crucial for diagnosing primary oxysterol 7-hydroxylase deficiency in neonatal cholestasis patients (Kimura et al., 2012).

Lipid Metabolism : It acts as a signaling molecule for regulating lipid metabolism through the liver X receptor 1 (Song & Liao, 2000). Additionally, studies suggest it has a role in liver elimination and metabolism, with no enterohepatic circulation (Axelson et al., 1989).

Bile Acid Biosynthesis : Deuterium-labeled intermediates in bile acid biosynthesis, such as 27-hydroxycholesterol and 3 beta-hydroxy-5-cholestenoic acid, show potential for studying alternative pathways in bile acid biosynthesis (Shoda et al., 1993).

Neurodegeneration and Brain Metabolism : A study identifies a novel metabolic route for eliminating 27-hydroxylated sterols from the brain, potentially impacting neurodegeneration development, involving 3-Hydroxy-5-cholestenoic acid (Meaney et al., 2007).

Cholesterol Transport and Elimination : Plasma 7alpha-hydroxy-4-cholesten-3-one levels reflect hepatic cholesterol 7alpha-hydroxylase activities, and macrophages and endothelial cells secrete 27-oxygenated metabolites of cholesterol through the sterol 27-hydroxylase mechanism, which plays a critical role in cholesterol elimination and sterol metabolism (Honda et al., 2004); (Babiker et al., 1997).

Liver Disease and Bile Acid Synthesis : Elevated levels of cholestenoic acid in patients with reduced intestinal bile acid resorption suggest increased formation of 7 alpha-hydroxy-3-oxo-4-cholestenoic acid in stimulated cholesterol 7 alpha-hydroxylase activity (Axelson et al., 1989).

Inborn Errors in Bile Acid Synthesis : A mutation in the oxysterol 7alpha-hydroxylase gene causes severe neonatal liver disease by deficient in 7alpha-hydroxylation, leading to the accumulation of hepatotoxic unsaturated monohydroxy bile acids (Setchell et al., 1998).

特性

IUPAC Name |

(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t17-,18?,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXOMPRLWLXFAP-AMQKJUDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984186 | |

| Record name | 3-Hydroxycholest-5-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5-cholestenoic acid | |

CAS RN |

6561-58-6 | |

| Record name | 3β-Hydroxy-5-cholestenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6561-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-5-cholestenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006561586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxycholest-5-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

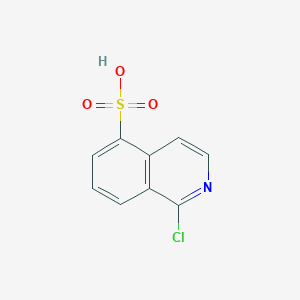

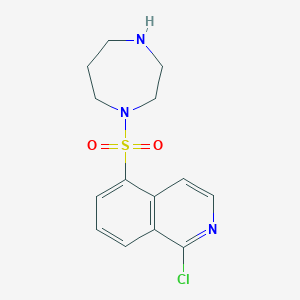

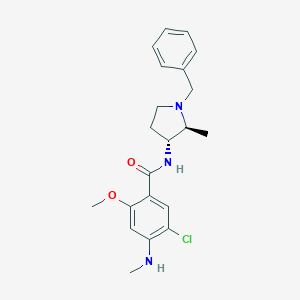

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)